molecular formula C4H9N5 B13640210 n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine

Cat. No.: B13640210
M. Wt: 127.15 g/mol
InChI Key: INHXDXHRLDILRK-UHFFFAOYSA-N
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Description

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and materials science, built around the versatile 1H-tetrazole scaffold. The tetrazole ring is a nitrogen-rich, planar heterocycle known for its metabolic stability and its role as a bioisostere for carboxylic acid groups, which can improve a compound's pharmacokinetic properties . This specific amine-functionalized tetrazole derivative is intended for research applications only and is not for diagnostic or therapeutic use. Tetrazole-based compounds are extensively investigated for their diverse biological activities. Recent research on novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has demonstrated promising antibacterial and antimycobacterial activities against clinical strains, with some compounds showing potent efficacy and low cytotoxicity against normal cell lines . The tetrazole core is a privileged structure in drug discovery, found in several classes of therapeutic agents. Furthermore, the polynitrogen, electron-rich planar structure of tetrazoles makes them valuable beyond pharmacology. They are utilized in the development of energetic materials, coordination chemistry, and as corrosion inhibitors . Researchers can employ this compound as a key synthetic intermediate or building block for developing new ligands, functional materials, or for further exploration into its potential biological activities.

Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)ethanamine

InChI

InChI=1S/C4H9N5/c1-5-3-2-4-6-8-9-7-4/h5H,2-3H2,1H3,(H,6,7,8,9)

InChI Key

INHXDXHRLDILRK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NNN=N1

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approaches: Ugi-Tetrazole Synthesis

One of the most efficient synthetic strategies for tetrazole derivatives, including N-substituted 5-aminotetrazoles, is the Ugi-azide multicomponent reaction (MCR). This reaction typically involves the condensation of an amine, an aldehyde or ketone, an isocyanide, and an azide source to form tetrazole rings in a one-pot process.

General Procedure for Ugi-Tetrazole Synthesis

  • Reagents: Primary or secondary amine (e.g., N-methylamine), aldehyde (e.g., formaldehyde or substituted aldehydes), isocyanide, and azidotrimethylsilane (TMSN3) or sodium azide (NaN3).
  • Solvent: Anhydrous methanol (MeOH) is commonly used.
  • Conditions: Room temperature stirring for 7–24 hours or microwave-assisted heating to accelerate the reaction.
  • Work-up: Removal of solvent under reduced pressure, extraction with dichloromethane (CH2Cl2), washing with brine, drying over sodium sulfate, and purification by silica gel column chromatography.

Example from Literature

In a catalyst-free Ugi-azide process, an amine (1 equiv) in anhydrous MeOH is sequentially reacted with aldehyde (2 equiv), isocyanide (2 equiv), and azidotrimethylsilane (2 equiv) at room temperature for 7 hours. The crude product is purified to yield bis-1,5-disubstituted-1H-tetrazoles with yields up to 95%.

Microwave heating (45 °C, 3 cycles of 5 minutes) can also be applied to reduce reaction time with comparable yields.

Isocyanoacetamide Route and Azide Cycloaddition

Another approach involves the synthesis of N-alkyl isocyanoacetamides followed by azide cycloaddition to form the tetrazole ring.

Optimization Data (Yield Table)

Azide Source Solvent Temperature (°C) Time (h) Yield (%)
Sodium azide Methanol 25 20 11
Trimethylsilyl azide Methanol:Water (3:1) 25 20 97
Sodium azide Methanol:Water (3:1) 25 20 35
Trimethylsilyl azide Methanol 55 20 45

The highest isolated yield (97%) was obtained using trimethylsilyl azide in methanol/water (3:1) at 25 °C for 20 hours.

Bismuth-Promoted Three-Component Synthesis

A nontoxic bismuth nitrate-promoted multicomponent reaction has been reported for synthesizing 5-aminotetrazoles. This method involves:

  • Mixing amine, aldehyde, and isocyanide in acetonitrile.
  • Adding bismuth nitrate pentahydrate and triethylamine.
  • Microwave heating at 125 °C with 150 W power for short reaction times (minutes).
  • Filtration and purification yield the tetrazole products in high yields (up to 89%).

This method offers a rapid and environmentally benign alternative for tetrazole synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Ugi-Azide Multicomponent Reaction Amine, aldehyde, isocyanide, TMSN3 Room temp 7-24 h or microwave 90–95 Catalyst-free, versatile for various substrates
Isocyanoacetamide + TMSN3 N-alkyl isocyanoacetamide, TMSN3 MeOH:H2O (3:1), 25 °C, 20 h Up to 97 Optimized solvent system for high yield
Bismuth-Promoted MCR Amine, aldehyde, isocyanide, Bi(NO3)3·5H2O Microwave 125 °C, minutes ~89 Rapid, green chemistry approach

Detailed Research Outcomes and Observations

  • The Ugi-azide reaction is highly adaptable, allowing the incorporation of various substituents on the amine and aldehyde components, facilitating the synthesis of diverse tetrazole derivatives including N-methyl substituted analogs.
  • Microwave-assisted protocols significantly reduce reaction times while maintaining high yields, offering practical advantages for laboratory synthesis.
  • The presence of water in the solvent system (MeOH:H2O 3:1) dramatically improves yields in the isocyanoacetamide pathway, likely due to enhanced solubility and azide reactivity.
  • Bismuth nitrate acts as a mild Lewis acid catalyst, promoting the multicomponent reaction efficiently without toxic byproducts, aligning with green chemistry principles.
  • Purification is typically achieved by silica gel chromatography or recrystallization, with characterization confirming the formation of the tetrazole ring via NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted tetrazoles .

Scientific Research Applications

n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, synthesis methods, and properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
n-Methyl-2-(1H-tetrazol-5-yl)ethan-1-amine Methyl, ethylamine side chain 142.17 Discontinued; research tool Not specified
N-(2-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine 2-Chlorobenzyl, methyl 237.70 Pharmacological screening candidate SN2 alkylation or MCRs
1,2-Di(1H-tetrazol-5-yl)ethane (4) Ethane-linked bis-tetrazole 194.16 High density (1.86 g/cm³); energetic material Condensation of tetrazole salts
5-Aryl-2-(1H-tetrazol-5-yl)thiophen-3-amines Thiophene-tetrazole hybrids ~270–320 Anticancer activity under investigation Thiophene acylation
N-[(2-Fluorophenyl)methyl]-1-methyltetrazol-5-amine 2-Fluorobenzyl, methyl 221.23 Sigma receptor ligand Ugi-Azide reaction

Key Comparison Points:

Structural Diversity :

  • The target compound’s ethylamine side chain distinguishes it from analogs with aryl (e.g., chlorobenzyl ) or heteroaryl (e.g., thiophene ) substituents. These modifications influence solubility, bioavailability, and intermolecular interactions.

Energetic Properties: Bis-tetrazole derivatives like 1,2-di(1H-tetrazol-5-yl)ethane exhibit superior density (1.86–1.91 g/cm³) and detonation velocity (9017 m/s) compared to mono-tetrazole compounds . The target compound’s simpler structure may limit its energetic performance.

Analogs with bulky substituents (e.g., 2-azidophenyl ) require specialized conditions, such as ultrasound assistance.

Chloro- and fluoro-substituted analogs are prioritized in drug screening .

Stability and Degradation :

  • Tetrazole derivatives like bis(1H-tetrazol-5-yl)amine degrade into formamide and carbamic acid intermediates under UV light . The methyl and ethylamine groups in the target compound may alter its photostability compared to aryl-substituted analogs.

Biological Activity

n-Methyl-2-(1H-tetrazol-5-yl)ethan-1-amine, commonly referred to as tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for enhancing solubility and bioactivity. The synthesis typically involves the reaction of an appropriate amine with sodium azide under controlled conditions, often yielding the compound in good to excellent yields. For instance, optimized methods have been reported using solvents like DMF or DMSO at elevated temperatures .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus epidermidis .

Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis2 - 16
Escherichia coli4 - 32
Bacillus cereus8 - 256

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The MTT assay results indicated that the compound is non-cytotoxic towards normal human cell lines while exhibiting selective toxicity towards cancer cells, with IC50 values suggesting promising anticancer activity .

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interfere with specific biochemical pathways, which could be leveraged in therapeutic contexts for diseases characterized by dysregulated enzyme activity .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of hospital-acquired infections. The compound showed a robust inhibitory effect on resistant strains of bacteria, outperforming traditional antibiotics such as Ciprofloxacin in certain cases. This highlights its potential as a novel antimicrobial agent in clinical settings .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this tetrazole derivative involved testing against various human cancer cell lines including breast and lung cancer cells. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for n-Methyl-2-(1H-tetrazol-5-yl)ethan-1-amine?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using tetrazole precursors. A general procedure involves:

  • Step 1 : Protection of the tetrazole ring with tert-butyl groups using KOtBu in THF under inert conditions .
  • Step 2 : Alkylation of the amine group with methyl iodide or other alkylating agents in methanol at room temperature .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl) to yield the final product .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure regioselectivity and avoid over-alkylation.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., δ ~8–10 ppm for tetrazole protons) .
  • HRMS : For accurate mass determination (e.g., [M+H]+ calculated vs. experimental) .
  • Elemental Analysis : To validate purity (>95% recommended for pharmacological studies) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are available .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Disposal : Segregate tetrazole-containing waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for high-energy materials?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate heats of formation (ΔfH) using Gaussian 03 to predict detonation velocities (>9000 m/s) .
  • EXPLO5 v6.01 : Model detonation pressure (25–37 GPa) and velocity based on crystal density (1.67–1.86 g/cm³) .
  • Key Insight : Derivatives with nitro groups or nitrogen-rich salts (e.g., guanidinium) enhance stability and performance .

Q. What strategies resolve contradictions in thermodynamic data for tetrazole derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental thermochemistry data (e.g., ΔsubH° from NIST) with computational predictions .
  • Reproducibility : Standardize measurement conditions (e.g., DSC at 10°C/min for decomposition temperatures) .
  • Critical Analysis : Prioritize peer-reviewed studies over unverified databases to address discrepancies in enthalpy values .

Q. How can regioselectivity challenges in tetrazole functionalization be mitigated?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butyl groups to block undesired positions during alkylation .
  • Catalytic Optimization : Employ Pd-mediated coupling for selective C–H activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yield in SN2 reactions .

Methodological Challenges and Solutions

Q. What are the limitations of NMR in characterizing hygroscopic derivatives?

  • Answer : Hygroscopic samples absorb moisture, broadening peaks and complicating integration. Solutions include:

  • Drying : Use molecular sieves or lyophilization before analysis .
  • Deuterated Solvents : Employ DMSO-d6 or CD3OD to suppress water signals .

Q. How to improve reproducibility in scaled-up syntheses?

  • Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Batch Consistency : Pre-purify reagents (e.g., KOtBu) to >99% purity to avoid side reactions .

Key Recommendations

  • Prioritize NIST Standard Reference Data for thermochemical validation .
  • For energetic materials, focus on nitrogen-rich salts (e.g., guanidinium) to balance stability and performance .
  • Address safety risks proactively by adhering to ISO 9001 -compliant waste management protocols .

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